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Compound of Interest

Compound Name: Dodecylphosphocholine

Cat. No.: B1670865

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely employed as a membrane
mimetic in the structural and functional characterization of peptides and membrane proteins. Its
chemical structure, featuring a phosphocholine headgroup and a 12-carbon alkyl chain, closely
resembles that of phosphatidylcholine lipids found in eukaryotic cell membranes. This makes
DPC micelles an excellent model system for investigating the interactions of peptides—such as
antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and viral fusion peptides—
with biological membranes.[1][2]

The use of DPC is particularly advantageous in high-resolution solution Nuclear Magnetic
Resonance (NMR) spectroscopy, as it forms relatively small, uniform micelles that tumble
rapidly in solution, allowing for the acquisition of high-quality spectra.[3][4] Upon binding to
DPC micelles, many peptides, which may be unstructured in aqueous solution, adopt their
biologically relevant conformations.[1][5] Studying these interactions provides critical insights
into peptide structure, dynamics, binding affinity, and orientation within a membrane-like
environment, which is invaluable for drug discovery and development.[6][7]

Physicochemical Properties of DPC Micelles

Understanding the physical characteristics of DPC micelles is crucial for proper experimental
design. Key parameters are summarized below. These values can be influenced by buffer
conditions such as pH, ionic strength, and temperature.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1670865?utm_src=pdf-interest
https://www.benchchem.com/product/b1670865?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270265/
https://pubs.acs.org/doi/10.1021/jp001268f
https://pubmed.ncbi.nlm.nih.gov/8581309/
https://www.tandfonline.com/doi/full/10.3109/09687688.2012.683456
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270265/
https://pubmed.ncbi.nlm.nih.gov/6084518/
https://pubs.acs.org/doi/10.1021/acsomega.4c02551
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1444801/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value Conditions Source(s)
Chemical Formula C17H3sNO4P
Molecular Weight 351.46 g/mol
Critical Micelle Aqueous solution,

_ ~1.0-1.1mM [1]18]
Concentration (CMC) room temperature

Aggregation Number

54 - 65 monomers Aqueous solution [2][8119]
(Nagg)
Micelle Molecular
. ~19 - 23 kDa Calculated from Nagg  [2][8][9]
Weight
Radius of Gyration Molecular Dynamics
~17 A o [91[10]
(Rg) Simulations
Slightly prolate Molecular Dynamics
Shape o : . [21[9][10]
ellipsoid Simulations

Experimental Protocols

Detailed methodologies for key experiments used to study peptide-DPC micelle interactions are
provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to determine the three-dimensional structure of a peptide when
bound to DPC micelles and to map the interaction interface at atomic resolution.[11][12]

Principle A peptide sample, often isotopically labeled (*°N, 13C), is prepared in a solution
containing DPC micelles at a concentration well above the CMC. The peptide-micelle complex
is then analyzed using a suite of NMR experiments (e.g., HSQC, NOESY, TOCSY) to derive
structural restraints (distances, dihedral angles) and calculate the peptide's structure.
Paramagnetic relaxation enhancement (PRE) experiments can further define the peptide's
orientation and immersion depth within the micelle.[12][13]

Methodology
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e Sample Preparation:

o Prepare a concentrated stock solution of the peptide (e.g., 10-20 mM) in a suitable buffer
(e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NacCl).

o Prepare a concentrated stock solution of DPC (e.g., 300-500 mM) in the same buffer.
Perdeuterated DPC (dss-DPC) is often used to reduce interfering signals from the
detergent in *H NMR spectra.[5]

o To form the peptide-micelle complex, slowly add the DPC stock solution to the peptide
solution while vortexing gently to reach a final peptide concentration of 0.5-1.5 mM and a
DPC concentration of 100-200 mM. The high DPC concentration ensures a high micelle-
to-peptide ratio, preventing aggregation.

o Add 5-10% D20 to the final sample for the NMR lock.
o Transfer the final sample (~500-600 pL) into a standard NMR tube.
 NMR Data Acquisition:

o Acquire a 2D tH-1°N HSQC spectrum to check for sample quality and proper folding. A
well-dispersed spectrum is indicative of a structured peptide.

o Acquire 2D NOESY and TOCSY spectra to obtain sequential and long-range proton-
proton distance restraints for structure calculation.

o For determining immersion depth, PRE experiments can be performed by incorporating a
spin-labeled lipid (e.g., 5-doxylstearic acid) into the micelle.[14] Residues close to the spin
label will experience signal broadening or quenching.[14]

o Data Analysis and Structure Calculation:
o Process the NMR spectra using software like NMRPipe.

o Analyze the processed spectra to assign resonances and identify NOE cross-peaks using
software like SPARKY or CcpNmr Analysis.
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o Use the derived distance and dihedral angle restraints to calculate a family of 3D
structures using programs such as CYANA, XPLOR-NIH, or Rosetta.
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Workflow for NMR-based structure determination of a peptide in DPC micelles.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly
measures the heat released or absorbed during the binding of a peptide to DPC micelles.

Principle A solution of the peptide is titrated into a solution containing DPC micelles held at a
constant temperature. The instrument measures the minute temperature changes that occur
upon injection. The resulting data provide the binding affinity (Kd), stoichiometry (n), enthalpy
(AH), and entropy (AS) of the interaction in a single experiment.[15][16]

Methodology

e Sample Preparation:

[e]

Prepare the peptide solution (in the syringe) and the DPC micelle solution (in the cell) in
the exact same, thoroughly degassed buffer to minimize heats of dilution.[16]

o Atypical starting concentration for the DPC in the sample cell is 5-10 mM (well above the
CMC).

o The peptide concentration in the syringe should be 10-20 times higher than the DPC
concentration in the cell to ensure saturation is reached.[15][17] For example, 0.5-1.0 mM
peptide in the syringe.

o Accurate concentration determination for both peptide and DPC is critical.
e |ITC Experiment Setup:
o Thoroughly clean the sample cell and syringe.

o Load the DPC micelle solution into the sample cell (~200-300 yL) and the peptide solution
into the injection syringe (~40-100 pL).

o Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm),
and injection schedule (e.g., an initial 0.5 pL injection followed by 18-25 injections of 2 pL
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each, spaced 180 seconds apart).[18]

o Data Acquisition and Analysis:

o Perform the titration experiment. The raw data is a series of peaks corresponding to the
heat change after each injection.

o Perform a control titration by injecting the peptide into the buffer alone to measure the heat
of dilution.

o Integrate the raw data peaks and subtract the heat of dilution.

o Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g.,
one set of sites) to determine Kd, n, and AH.[15]
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Principle of Isothermal Titration Calorimetry for peptide-micelle binding.
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Fluorescence Spectroscopy

This technique is particularly useful for peptides containing intrinsic fluorophores, such as
Tryptophan (Trp), to monitor binding and conformational changes.[19][20]

Principle The fluorescence properties (emission maximum, intensity) of Trp are highly sensitive
to the polarity of its environment. When a Trp-containing peptide moves from the aqueous
buffer into the more hydrophobic environment of a DPC micelle, a blue shift (shift to shorter
wavelength) in its emission maximum and an increase in fluorescence intensity are typically
observed.[21] By titrating micelles into a peptide solution, one can monitor these changes to
determine the binding affinity.

Methodology
e Sample Preparation:

o Prepare a stock solution of the Trp-containing peptide in a suitable buffer at a known
concentration (e.g., 5-10 uM).

o Prepare a concentrated stock solution of DPC (e.g., 50-100 mM) in the same bulffer.
e Fluorescence Titration:
o Place the peptide solution in a quartz cuvette.

o Set the fluorometer to excite the Trp residue (typically ~295 nm to avoid exciting Tyrosine)
and record the emission spectrum (e.g., from 310 to 450 nm).

o Record an initial spectrum of the peptide alone.

o Perform a stepwise titration by adding small aliquots of the DPC stock solution to the
cuvette.

o After each addition, mix gently and allow the sample to equilibrate for 1-2 minutes before
recording a new emission spectrum.

o Data Analysis:
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[e]

For each spectrum, determine the wavelength of maximum emission (Amax) and the
fluorescence intensity at that wavelength.

o Correct the fluorescence intensity data for dilution effects.

o Plot the change in fluorescence intensity or the shift in Amax as a function of the DPC
concentration.

o Fit the resulting binding curve to an appropriate equation (e.g., a single-site binding model)
to calculate the dissociation constant (Kd).
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Integrated workflow for studying peptide-micelle interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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